Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate
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Description
Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClO4S2 and its molecular weight is 254.7. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical and Herbicide Intermediates
This chemical serves as a critical intermediate in the preparation of pharmaceuticals and herbicides. Its production heavily utilizes acetic acid as a solvent, which is significant for recycling processes due to environmental and economic considerations. The challenge of recovering acetic acid from the effluent, which contains numerous other components, has been addressed through methods like extraction over azeotropic distillation, highlighting the importance of efficient solvent recovery in industrial processes (Wang Tian-gui, 2006).
Organic Synthesis and Functionalization
It is utilized in creating derivatives with potential applications ranging from bioactive molecules to materials for electronic devices. For instance, it has been used in reactions leading to the formation of thiophene-2,4-diols, which upon further functionalization, yield compounds of significant interest in various chemical synthesis applications, illustrating its versatility in organic synthesis (C. Corral & J. Lissavetzky, 1984).
Electrophilic Reactions and Distant Functionalization
In electrophilic reactions promoted by samarium diiodide, this compound has shown utility in distant functionalization via incorporation of thiophene moieties. Such reactions have paved the way for the synthesis of long-chain esters with remote functional groups, highlighting its role in the strategic formation of complex molecules, including those with applications in pharmacology and materials science (Yang et al., 2000).
Crystal Structure and Material Science
The study of its derivatives' crystal structures contributes to the understanding of molecular arrangements that are crucial for designing materials with specific properties. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals insights into hydrogen bonding and molecular stability, which are pertinent for the development of novel materials (Vasu et al., 2004).
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNNEBXPCZLEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167771-25-5 |
Source
|
Record name | methyl 3-[(chlorosulfonyl)methyl]thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.